molecular formula C6H10O2S B12646649 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 62157-91-9

3-Ethyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B12646649
CAS No.: 62157-91-9
M. Wt: 146.21 g/mol
InChI Key: LQENBVCXBPWHIX-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with an ethyl group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-ethyl-2,5-dihydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale oxidation processes. These processes often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: 3-Ethyl-2,5-dihydrothiophene.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Ethyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, including nucleophilic addition and substitution, which can modulate the activity of biological molecules. The compound’s effects are mediated through specific pathways, depending on the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,5-dihydrothiophene 1,1-dioxide: Similar structure with a methyl group instead of an ethyl group.

    2,5-Dihydrothiophene 1,1-dioxide: Lacks the ethyl group, making it a simpler analog.

    Sulfolene: A related compound with a similar sulfone group but different ring structure.

Uniqueness

3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

62157-91-9

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-ethyl-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h3H,2,4-5H2,1H3

InChI Key

LQENBVCXBPWHIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCS(=O)(=O)C1

Origin of Product

United States

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